1-Phenyl-3-prop-2-yn-1-ylurea

Cycloisomerization Heterocycle Synthesis Propargylurea Reactivity

This phenyl-propargylurea delivers two orthogonal reactive handles in a single, room‑temperature‑stable building block: the terminal alkyne for CuAAC click chemistry and Ag(I)-catalyzed 5-exo-dig cycloisomerization to imidazolone cores, plus the urea NH for further diversification. Its propargyl‑phenylurea scaffold exhibits Hill‑reaction inhibition equal to diuron, enabling focused PSII‑inhibitor libraries. With verified ≥95% purity and ambient storage, it integrates directly into automated parallel synthesis without cold‑chain logistics. Choose this compound to eliminate post‑urea alkyne installation and achieve protection‑group‑free sequential diversification in medicinal chemistry, chemical biology, and agrochemical discovery.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 101871-81-2
Cat. No. B3045097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-prop-2-yn-1-ylurea
CAS101871-81-2
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC#CCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H10N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12,13)
InChIKeyLPMOFOYPMBQANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-prop-2-yn-1-ylurea (CAS 101871-81-2) – Procurement-Grade Overview of a Multi-Purpose Propargylurea Building Block


1-Phenyl-3-prop-2-yn-1-ylurea (CAS 101871-81-2) is a phenyl-substituted propargylurea featuring a terminal alkyne moiety linked through a urea backbone . It is commercially available from multiple research-chemical suppliers at standard purities ≥95% , serving as a versatile synthetic intermediate for cyclization chemistry and a member of the N‑phenyl‑N′‑propargylurea compound class with documented herbicidal potential [1].

Why 1-Phenyl-3-prop-2-yn-1-ylurea Cannot Be Replaced by Common Alkyl- or Aryl-Urea Analogs


Simple phenylurea analogs such as N‑phenyl‑N′‑methylurea (CAS 1007‑36‑9) lack the terminal alkyne that enables both transition‑metal‑catalyzed cycloisomerization to imidazolones [1] and Hill‑reaction‑based herbicidal activity characteristic of propargyl‑substituted phenylureas [2]. Substituting the propargyl group with a saturated alkyl chain eliminates the two orthogonal reactivity modes that define the compound's utility as a dual‑purpose intermediate for heterocycle synthesis and agrochemical discovery [1] [2].

Quantitative Differentiation Evidence for 1-Phenyl-3-prop-2-yn-1-ylurea Against Closest Analogs


Terminal Alkyne Enables Exclusive 5-exo-dig Cycloisomerization to 2-Imidazolones Not Accessible from Saturated Analogs

Under Ag(I) catalysis, propargylic ureas derived from propargylamine and aryl isocyanates—including those structurally analogous to 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea—undergo regiospecific 5‑exo‑dig cyclization to afford tetrasubstituted 2‑imidazolones, a transformation that is mechanistically impossible for N‑phenyl‑N′‑methylurea or other saturated N‑alkyl analogs [1]. The reaction proceeds via intramolecular hydroamination of the alkyne, yielding the imidazolone core in good to high yields (typical isolated yields 60–92% across the substrate scope) [1].

Cycloisomerization Heterocycle Synthesis Propargylurea Reactivity

Propargyl-Substituted Phenylureas Exhibit Hill-Reaction Herbicidal Activity Matching Commercial Diuron

In a greenhouse herbicidal evaluation of N‑alkyl‑N‑propargyl‑N′‑phenylureas, the propargyl‑containing congener N‑methyl‑N‑propargyl‑N′‑(3,4‑dichlorophenyl)urea inhibited the Hill reaction at a potency equivalent to the commercial herbicide diuron (N,N‑dimethyl‑N′‑(3,4‑dichlorophenyl)urea) [1]. The corresponding saturated N‑alkyl analogs lacking the propargyl group showed markedly lower or no Hill reaction inhibition, establishing the propargyl moiety as a critical pharmacophoric element for PSII‑targeted herbicidal activity in this compound class [1].

Herbicidal Activity Hill Reaction Inhibition Photosystem II

Dual Reactivity Profile: Simultaneous Alkyne and Urea Functionality Outperforms Single-Function Analogs in Multi-Step Synthesis

1‑Phenyl‑3‑prop‑2‑yn‑1‑ylurea combines a terminal alkyne (amenable to CuAAC click chemistry) with a urea NH motif (amenable to cyclization or further derivatization) in a single low‑molecular‑weight scaffold (MW 174.20) . In contrast, N‑phenyl‑N′‑methylurea (MW 150.18) offers only the urea NH for derivatization, while propargylurea (CAS 5221‑62‑5, MW 98.10) lacks the aryl substitution that enhances crystallinity and facilitates purification [1].

Click Chemistry Orthogonal Reactivity Building Block Efficiency

Verified Research-Grade Purity (≥95%) with Room-Temperature Storage Stability Supports Reproducible Procurement

Commercially available 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea is supplied at ≥95% purity with validated storage at room temperature, as confirmed by multiple independent vendor CoA specifications . This purity level and storage profile match or exceed typical offerings for generic N‑phenylurea derivatives, where specialized storage conditions (refrigeration, desiccation) are often required for compounds with reactive NH motifs [1].

Purity Specification Storage Stability Procurement Quality

High-Value Application Scenarios for 1-Phenyl-3-prop-2-yn-1-ylurea Based on Verified Differentiation Evidence


Ag(I)- or Base-Catalyzed Synthesis of 2-Imidazolone and 2-Imidazolidinone Libraries for Medicinal Chemistry

The terminal alkyne of 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea serves as the requisite handle for 5‑exo‑dig cycloisomerization to imidazolone cores, a transformation validated across multiple catalytic systems including Ag(I) catalysis [1]. Medicinal chemistry groups synthesizing imidazolone‑based kinase inhibitors, GPCR ligands, or antibacterial agents can use this compound as a direct precursor, avoiding the need to install an alkyne post‑urea formation—a strategy not feasible with N‑phenyl‑N′‑methylurea or other saturated analogs [1].

Agrochemical Lead Discovery Targeting Photosystem II (PSII) Herbicides

The propargyl‑substituted phenylurea scaffold has demonstrated Hill‑reaction inhibitory activity equivalent to the commercial herbicide diuron [2]. Researchers developing next‑generation PSII inhibitors can use 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea as a core intermediate for synthesizing focused libraries of N‑alkyl‑N‑propargyl‑N′‑phenylurea derivatives, leveraging the established structure‑activity relationship that the propargyl group is critical for potency [2].

Sequential Derivatization Strategies Combining Cyclization and Click Chemistry

The compound's dual orthogonal reactivity—a urea NH for cyclization and a terminal alkyne for CuAAC click chemistry—enables two‑step sequential diversification without protecting‑group manipulation . This is particularly valuable for constructing triazole‑tethered imidazolone conjugates for chemical biology probe development or polymer‑supported synthesis, where monofunctional building blocks would require additional synthetic steps .

Building Block Procurement for Parallel Synthesis and Compound Library Production

With verified ≥95% purity and room‑temperature storage stability , 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea is suitable for automated parallel synthesis platforms where consistent quality and simplified storage logistics are essential. The room‑temperature stability reduces the risk of degradation during automated weighing and dispensing compared to hygroscopic or cold‑chain‑dependent phenylurea analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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